(2S)-5-Amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid (2S)-5-Amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Brand Name: Vulcanchem
CAS No.: 102146-01-0
VCID: VC0010123
InChI: InChI=1S/C43H59N11O11S2/c44-17-7-13-28(43(64)65)49-41(62)33-14-8-18-54(33)42(63)32-23-67-66-22-26(45)36(57)50-29(19-24-9-3-1-4-10-24)39(60)51-30(20-25-11-5-2-6-12-25)38(59)48-27(15-16-34(46)55)37(58)52-31(21-35(47)56)40(61)53-32/h1-6,9-12,26-33H,7-8,13-23,44-45H2,(H2,46,55)(H2,47,56)(H,48,59)(H,49,62)(H,50,57)(H,51,60)(H,52,58)(H,53,61)(H,64,65)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
SMILES: C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O
Molecular Formula: C43H59N11O11S2
Molecular Weight: 970.1 g/mol

(2S)-5-Amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

CAS No.: 102146-01-0

Main Products

VCID: VC0010123

Molecular Formula: C43H59N11O11S2

Molecular Weight: 970.1 g/mol

(2S)-5-Amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid - 102146-01-0

CAS No. 102146-01-0
Product Name (2S)-5-Amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Molecular Formula C43H59N11O11S2
Molecular Weight 970.1 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C43H59N11O11S2/c44-17-7-13-28(43(64)65)49-41(62)33-14-8-18-54(33)42(63)32-23-67-66-22-26(45)36(57)50-29(19-24-9-3-1-4-10-24)39(60)51-30(20-25-11-5-2-6-12-25)38(59)48-27(15-16-34(46)55)37(58)52-31(21-35(47)56)40(61)53-32/h1-6,9-12,26-33H,7-8,13-23,44-45H2,(H2,46,55)(H2,47,56)(H,48,59)(H,49,62)(H,50,57)(H,51,60)(H,52,58)(H,53,61)(H,64,65)/t26-,27-,28-,29-,30-,31-,32-,33-/m0/s1
Standard InChIKey DBSFWUHPLRTTIQ-DKTXOJPGSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCN)C(=O)O
SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O
Canonical SMILES C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCN)C(=O)O
Sequence CFFQNCPX
Synonyms 9-des-Gly-(2-Phe-8-Orn)-vasopressin
9-desglycyl-(2-phenylalanyl-8-ornithine)-vasopressin
vasopressin, 9-des-Gly-(2-Phe-8-Orn)-
vasopressin, 9-desglycyl-(2-phenylalanyl-8-ornithine)-
PubChem Compound 128060
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator